molecular formula C13H20N2O2 B3316707 2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide CAS No. 954277-53-3

2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide

Cat. No. B3316707
CAS RN: 954277-53-3
M. Wt: 236.31 g/mol
InChI Key: MUYZGWJXMVGEPW-UHFFFAOYSA-N
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Description

“2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide” is a chemical compound with the CAS Number: 954277-53-3 . It has a molecular weight of 236.31 and its molecular formula is C13H20N2O2 . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for “2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide” is 1S/C13H20N2O2/c1-4-11(14)10-7-5-6-8-12(10)17-9-13(16)15(2)3/h5-8,11H,4,9,14H2,1-3H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide” is a liquid at room temperature . It has a predicted boiling point of 392.2 °C at 760 mmHg and a predicted density of 1.1 g/mL . The refractive index is predicted to be n 20D 1.53 .

Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

Recent investigations have highlighted the significance of phenoxy acetamide derivatives, including chalcone, indole, and quinoline, in medicinal chemistry due to their wide range of biological activities. These derivatives are considered for their potential therapeutic applications, with studies focusing on their synthesis and pharmacological activities to develop new pharmaceutical compounds (Al-Ostoot et al., 2021). Moreover, the terminal phenoxy group has been identified as a crucial moiety in many drugs, showing a variety of biological activities such as neurological, anticancer, anti-HIV, and antimicrobial effects. This underscores the phenoxy group's importance in medicinal chemistry and its role in the design of more efficient drugs (Kozyra & Pitucha, 2022).

Environmental Impact and Degradation

In the environmental domain, phenoxy acids, including derivatives of 2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide, are explored for their behavior in aquatic environments. These compounds are highly soluble in water and subject to various transformation processes such as hydrolysis, biodegradation, and photodegradation. Research on their environmental toxicology has expanded, indicating their mobility and potential impact on surface and groundwater (Muszyński et al., 2019). Additionally, advanced oxidation processes (AOPs) have been utilized to treat water contaminated with acetaminophen, a compound related by functional groups, leading to the generation of various by-products. This research is crucial for understanding the environmental fate of these compounds and for developing effective removal methods (Qutob et al., 2022).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-11(14)10-7-5-6-8-12(10)17-9-13(16)15(2)3/h5-8,11H,4,9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYZGWJXMVGEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1OCC(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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